3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate
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Overview
Description
3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate is a synthetic organic compound belonging to the quinazolinium family. This compound is characterized by its unique quinazolinium core, which is a fused bicyclic structure containing nitrogen atoms. The perchlorate anion is associated with the quinazolinium cation, contributing to the compound’s overall stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-methyl-4-oxoquinazoline and benzyl chloride, under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinazolinium core. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted quinazolinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate involves its interaction with specific molecular targets and pathways. The quinazolinium core can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the butyl and phenylmethyl substituents.
Dihydroquinazoline: A reduced form of quinazoline with similar reactivity.
Substituted Quinazolines: Compounds with various substituents on the quinazoline core, exhibiting different chemical and biological properties.
Uniqueness
3,4-Dihydro-3-butyl-2-methyl-4-oxo-1-(phenylmethyl)quinazolinium perchlorate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the butyl and phenylmethyl groups enhances its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92944-97-3 |
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Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-benzyl-3-butyl-2-methylquinazolin-1-ium-4-one;perchlorate |
InChI |
InChI=1S/C20H23N2O.ClHO4/c1-3-4-14-21-16(2)22(15-17-10-6-5-7-11-17)19-13-9-8-12-18(19)20(21)23;2-1(3,4)5/h5-13H,3-4,14-15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VWICHNDZVIFTSV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=[N+](C2=CC=CC=C2C1=O)CC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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